4-Chloro-1-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]-2-methylbenzene
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Overview
Description
4-Chloro-1-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]-2-methylbenzene is an organic compound characterized by its complex structure, which includes a chloro-substituted benzene ring and multiple ethoxyethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]-2-methylbenzene typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-2-methylphenol with ethylene oxide derivatives under controlled conditions to introduce the ethoxyethoxy groups. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]-2-methylbenzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the chloro group to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can occur, where the chloro group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Dechlorinated products
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
4-Chloro-1-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]-2-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals, including solvents and surfactants.
Mechanism of Action
The mechanism of action of 4-Chloro-1-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]-2-methylbenzene depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethoxyethoxy groups can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.
Comparison with Similar Compounds
Similar Compounds
2-(2-Ethoxyethoxy)ethanol: A related compound with similar ethoxyethoxy groups, used as a solvent and in various industrial applications.
2-[2-(2-Chloroethoxy)ethoxy]ethanol: Another similar compound, used in the synthesis of more complex molecules and in industrial processes.
Uniqueness
4-Chloro-1-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]-2-methylbenzene is unique due to its specific substitution pattern on the benzene ring and the presence of multiple ethoxyethoxy groups. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Properties
CAS No. |
32514-69-5 |
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Molecular Formula |
C15H23ClO4 |
Molecular Weight |
302.79 g/mol |
IUPAC Name |
4-chloro-1-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]-2-methylbenzene |
InChI |
InChI=1S/C15H23ClO4/c1-4-17-7-8-18-9-10-19-13(3)20-15-6-5-14(16)11-12(15)2/h5-6,11,13H,4,7-10H2,1-3H3 |
InChI Key |
MDSKDQUTEXUHJN-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOCCOC(C)OC1=C(C=C(C=C1)Cl)C |
Origin of Product |
United States |
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